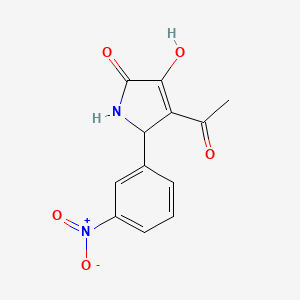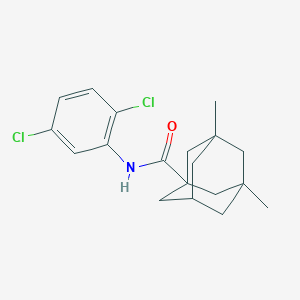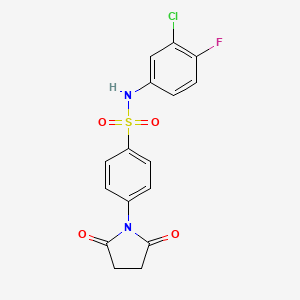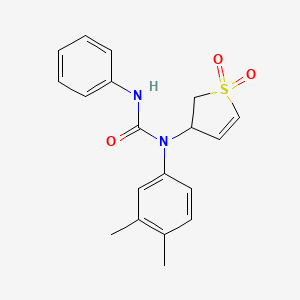
ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate, also known as ethyl 4-(furan-3-yl)-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate, is a chemical compound that has been a subject of interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid protein, which is involved in the pathogenesis of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate in lab experiments is its wide range of biological activities. This compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activities, making it a versatile compound for studying various diseases. Additionally, its synthesis method is relatively simple and can be scaled up for large-scale production.
One of the limitations of using ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its biological effects.
Zukünftige Richtungen
There are several future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate. One area of research is the development of analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate involves a series of chemical reactions. The starting material for the synthesis is ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate acetoacetate, which is reacted with furfural in the presence of a catalyst to form ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 4-(furan-3-yl)-2-oxobutanoate. This intermediate is then reacted with malononitrile and ammonium acetate to yield ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate-4-(3-furyl)-4H-pyran-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(furan-3-yl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-11-13(15(18)20-4-2)12(9-5-6-19-8-9)10(7-16)14(17)21-11/h5-6,8,12H,3-4,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWALCIYSGQYUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=COC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(3-furyl)-4H-pyran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)


![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![2-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5065119.png)



![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)